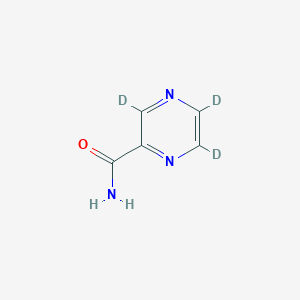

Pyrazinamide-d3

Beschreibung

BenchChem offers high-quality Pyrazinamide-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazinamide-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H5N3O |

|---|---|

Molekulargewicht |

126.13 g/mol |

IUPAC-Name |

3,5,6-trideuteriopyrazine-2-carboxamide |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D |

InChI-Schlüssel |

IPEHBUMCGVEMRF-CBYSEHNBSA-N |

Isomerische SMILES |

[2H]C1=C(N=C(C(=N1)[2H])C(=O)N)[2H] |

Kanonische SMILES |

C1=CN=C(C=N1)C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Pyrazinamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Pyrazinamide-d3. This deuterated analog of the critical antitubercular drug Pyrazinamide serves as an invaluable tool in pharmacokinetic and metabolic studies, aiding in the development and optimization of tuberculosis treatments.

Chemical Identity and Physical Properties

Pyrazinamide-d3, a stable isotope-labeled version of Pyrazinamide, is primarily utilized as an internal standard in quantitative bioanalytical assays. Its chemical structure and properties are detailed below.

| Property | Value | Reference |

| Chemical Name | Pyrazine-d3-2-carboxamide | [1] |

| IUPAC Name | 3,5,6-trideuteriopyrazine-2-carboxamide | [1][2] |

| CAS Number | 1432059-16-9 | [3] |

| Molecular Formula | C₅H₂D₃N₃O | [3] |

| Molecular Weight | 126.11 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 184-186 °C (for Pyrazinamide-15N,d3) | [5] |

| Boiling Point | Sublimes | [6] |

| Solubility | Soluble in methanol, DMSO, and chloroform. Sparingly soluble in water and ethanol. | [4][6][7][8] |

Chemical Structure

The structural details of Pyrazinamide-d3 are crucial for understanding its chemical behavior and for its application in analytical methods.

| Structural Information | Representation |

| SMILES String | NC(C1=NC([2H])=C([2H])N=C1[2H])=O |

| InChI Key | IPEHBUMCGVEMRF-UHFFFAOYSA-N (for non-deuterated) |

Experimental Protocols

Synthesis of Pyrazinamide-d3

-

Deuteration of Pyrazine-2-carboxylic acid: Pyrazine-2-carboxylic acid can be subjected to a deuterium exchange reaction using a deuterium source such as D₂O under appropriate conditions (e.g., elevated temperature and pressure, or with a suitable catalyst) to replace the protons on the pyrazine ring with deuterium.

-

Activation of the Carboxylic Acid: The resulting deuterated pyrazine-2-carboxylic acid is then activated to facilitate amidation. This can be achieved by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Amidation: The activated deuterated pyrazine-2-carboxylic acid is then reacted with ammonia (or a protected form of ammonia) to form the amide, yielding Pyrazinamide-d3.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired purity.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method for the quantification of Pyrazinamide can be adapted for Pyrazinamide-d3.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., in a ratio of 30:5:65, v/v) with the pH adjusted to 5.2.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength of 238 nm.[10]

-

Sample Preparation: Plasma samples containing Pyrazinamide and Pyrazinamide-d3 (as an internal standard) are subjected to protein precipitation using acetonitrile. The supernatant is then injected into the HPLC system.

Mass Spectrometry (MS) Analysis

Pyrazinamide-d3 is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of Pyrazinamide in biological matrices.

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pyrazinamide: m/z 124.1 → 78.9.[11]

-

Pyrazinamide-d3: m/z 127.1 → 81.9 (calculated based on deuteration).

-

-

Sample Preparation: Similar to HPLC, protein precipitation of the biological matrix is a common sample preparation technique.[12]

Spectroscopic Characterization

The FTIR spectrum of Pyrazinamide shows characteristic peaks that would be slightly shifted in Pyrazinamide-d3 due to the heavier deuterium atoms. Key vibrational modes for Pyrazinamide include:

-

N-H stretching: around 3414 cm⁻¹ and 3154 cm⁻¹.[13]

-

C=O stretching: around 1698 cm⁻¹.[13]

-

C=N bending: around 1596 cm⁻¹.[13]

-

C-N ring bending: around 1166 cm⁻¹.[13]

-

¹H NMR: The proton NMR spectrum of Pyrazinamide-d3 would show a significant reduction or absence of signals corresponding to the protons on the pyrazine ring, confirming deuteration. The remaining proton signals would be from the amide group.

-

¹³C NMR: The carbon-13 NMR spectrum of Pyrazinamide-d3 would be very similar to that of Pyrazinamide, with minor shifts possible due to the isotopic effect of deuterium.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that is inactive until it is converted to its active form, pyrazinoic acid (POA), within the Mycobacterium tuberculosis bacillus. This conversion is catalyzed by the bacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[14] The acidic environment within the tuberculous granuloma is crucial for the drug's efficacy.[14]

The proposed mechanism of action involves the accumulation of protonated POA within the bacterial cell, leading to a disruption of the membrane potential and interference with energy production.[15] Furthermore, POA has been suggested to inhibit fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[14]

Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.

Logical Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method for the quantification of Pyrazinamide using Pyrazinamide-d3 as an internal standard follows a logical progression of steps.

Caption: Workflow for bioanalytical method development using Pyrazinamide-d3.

References

- 1. Pyrazinamide-d3 | TRC-P840603-25MG | LGC Standards [lgcstandards.com]

- 2. Pyrazinamide-3,5,6-d3 | CAS 1432059-16-9 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. vnips.in [vnips.in]

- 10. Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 15. Pyrazinamide - Wikipedia [en.wikipedia.org]

Synthesis and Isotopic Purity of Pyrazinamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Pyrazinamide-d3, a deuterated analog of the antitubercular drug Pyrazinamide. This document details a plausible synthetic route, analytical methodologies for determining isotopic enrichment, and relevant quantitative data. The information is intended to support researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

Introduction

Pyrazinamide is a crucial first-line medication for the treatment of tuberculosis. Isotopic labeling of active pharmaceutical ingredients (APIs) with stable isotopes like deuterium has become a valuable tool in drug discovery and development. Deuterated compounds, such as Pyrazinamide-d3, are primarily utilized as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry. Furthermore, the substitution of hydrogen with deuterium can sometimes alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This guide outlines the key procedures for the preparation and quality assessment of Pyrazinamide-d3.

Synthesis of Pyrazinamide-d3

A plausible and efficient synthetic route to Pyrazinamide-d3 commences with the deuteration of pyrazinecarboxylic acid, followed by amidation. This approach ensures the incorporation of deuterium atoms onto the pyrazine ring at an early and stable stage of the synthesis.

Proposed Synthetic Workflow

The synthesis of Pyrazinamide-d3 can be logically structured into two main stages: the deuteration of the starting material and the subsequent amidation to form the final product.

Experimental Protocol: Synthesis

Materials:

-

Pyrazine-2-carboxylic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (NH₃ in isopropanol)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Ethanol

Procedure:

-

Synthesis of Pyrazine-d3-2-carboxylic acid:

-

In a sealed reaction vessel, dissolve Pyrazine-2-carboxylic acid in a solution of deuterated sulfuric acid in deuterium oxide.

-

Heat the mixture at an elevated temperature (e.g., 150-180 °C) for an extended period (e.g., 24-48 hours) to facilitate H/D exchange on the aromatic ring.

-

Monitor the reaction progress by ¹H NMR to confirm the disappearance of the aromatic proton signals.

-

Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., NaOD in D₂O) and isolate the deuterated carboxylic acid.

-

Purify the product by recrystallization from D₂O.

-

-

Synthesis of Pyrazinamide-d3:

-

Suspend the dried Pyrazine-d3-2-carboxylic acid in anhydrous toluene.

-

Add thionyl chloride dropwise to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (cessation of gas evolution).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride intermediate.

-

Dissolve the crude acyl chloride in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add a solution of ammonia in isopropanol dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Filter the resulting precipitate and wash with cold dichloromethane.

-

Purify the crude Pyrazinamide-d3 by recrystallization from ethanol.

-

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of Pyrazinamide-d3, particularly for its use as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive assessment of isotopic enrichment and the position of deuterium incorporation.

Analytical Workflow

The analysis of Pyrazinamide-d3 involves a systematic approach to confirm its identity, purity, and isotopic distribution.

Technical Guide to the Certificate of Analysis for Pyrazinamide-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Pyrazinamide-d3. This document is crucial for ensuring the quality, purity, and isotopic enrichment of this stable isotope-labeled compound, which is widely used as an internal standard in pharmacokinetic and bioanalytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of Pyrazinamide-d3.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Name | Pyrazinamide-d3 |

| CAS Number | 1432059-16-9 |

| Molecular Formula | C₅H₂D₃N₃O |

| Molecular Weight | 126.13 g/mol |

| Appearance | White to off-white solid |

Table 2: Analytical Data

| Test | Method | Result |

| Chemical Purity | Gas Chromatography (GC) | 99.84% |

| Isotopic Enrichment | Nuclear Magnetic Resonance (NMR) | 99.10% |

| Mass Spectrometry | LC-MS/MS | Consistent with structure |

Experimental Protocols

The following sections detail the methodologies used to obtain the analytical data presented above. These represent typical protocols and may be adapted by different testing laboratories.

Chemical Purity by Gas Chromatography (GC)

Objective: To determine the chemical purity of Pyrazinamide-d3 by separating it from any potential non-deuterated or other impurities.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Detector: Flame Ionization Detector (FID)

-

Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness, or equivalent

-

Injector: Split/splitless injector

-

Carrier Gas: Helium, high purity

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of Pyrazinamide-d3 and dissolve it in 10 mL of a suitable solvent such as methanol or ethyl acetate to prepare a 1 mg/mL solution.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 15°C/minute to 250°C

-

Hold: 5 minutes at 250°C

-

-

Detector Temperature: 300°C

-

Carrier Gas Flow Rate: 1.5 mL/minute

-

-

Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

Isotopic Enrichment by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To determine the isotopic enrichment of deuterium in Pyrazinamide-d3 by quantifying the residual proton signals at the deuterated positions.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent

-

Probe: 5 mm broadband observe probe

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5 mg of Pyrazinamide-d3 and dissolve it in 0.75 mL of DMSO-d₆. Add TMS as an internal reference.

-

NMR Parameters:

-

Nucleus: ¹H

-

Number of Scans: 128

-

Relaxation Delay: 5.0 seconds

-

Pulse Width: 90°

-

Acquisition Time: 4.0 seconds

-

Spectral Width: 16 ppm

-

-

Data Analysis: The ¹H-NMR spectrum of non-deuterated Pyrazinamide shows signals for the three aromatic protons. In Pyrazinamide-d3, the intensity of these signals is significantly reduced. The isotopic enrichment is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated reference signal (e.g., the amide protons) or a known internal standard.

Structural Confirmation by Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and structure of Pyrazinamide-d3.

Instrumentation:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Pyrazinamide-d3 (approximately 100 ng/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to elute the analyte

-

Flow Rate: 0.4 mL/minute

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z 127.1 (corresponding to [M+H]⁺ of Pyrazinamide-d3)

-

Product Ion (Q3): A characteristic fragment ion is monitored.

-

-

-

Data Analysis: The mass spectrum should show a prominent peak at m/z 127.1, confirming the molecular weight of the deuterated compound. The fragmentation pattern in the MS/MS spectrum should be consistent with the structure of Pyrazinamide-d3.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis and the compound itself.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Chemical structures of Pyrazinamide and Pyrazinamide-d3.

The Indispensable Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role. This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest stage of analysis.[1] The underlying assumption is that the labeled and unlabeled (native) analyte will behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Because the internal standard is chemically identical to the analyte, it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[3]

The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods.

Advantages of Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[2] Its use in internal standards offers several key advantages:

-

Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[4] Deuterated starting materials and reagents are also more readily available.

-

High Isotopic Purity: Deuterium labeling can often be achieved with high levels of isotopic enrichment.

-

Minimal Perturbation to Molecular Structure: The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties.

The Deuterium Isotope Effect: A Critical Consideration

While the chemical behavior of a deuterated molecule is very similar to its non-labeled counterpart, it is not identical. The mass difference between protium (¹H) and deuterium (²H) can lead to the "deuterium isotope effect," which can manifest in several ways:

-

Chromatographic Separation: In liquid chromatography (LC), particularly reverse-phase LC, deuterated compounds may elute slightly earlier than their non-deuterated analogs. This is attributed to subtle differences in polarity and hydrophobic interactions. This chromatographic shift can be problematic if the analyte and internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, potentially compromising quantification accuracy.[5]

-

Differences in Fragmentation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to altered fragmentation patterns in the mass spectrometer's collision cell, which needs to be considered when selecting precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

-

Hydrogen/Deuterium Exchange: Deuterium atoms on certain functional groups (e.g., -OH, -NH, -SH) or at acidic carbon positions can be susceptible to back-exchange with protons from the solvent or matrix.[2][6] This can lead to a decrease in the signal of the deuterated internal standard and an artificial inflation of the analyte signal. Careful selection of the labeling position is crucial to avoid this issue.

Data Presentation: Quantitative Comparison of Internal Standards

The choice of isotopic label can have a tangible impact on analytical performance. The following tables summarize quantitative data from various studies, highlighting the differences between deuterium-labeled and ¹³C-labeled internal standards.

| Analyte | Internal Standard | Chromatographic System | Retention Time Shift (Analyte vs. IS) | Impact on Quantification | Reference |

| Olanzapine | Olanzapine-d3 | Normal-Phase LC-MS/MS | 0.06 min | Explained by differences in binding energy, highlighting the deuterium isotope effect. | |

| Des-methyl Olanzapine | Des-methyl Olanzapine-d8 | Normal-Phase LC-MS/MS | 0.12 min | Larger resolution observed compared to the d3-labeled olanzapine. | |

| Various Aldehydes | d3-2,4-dinitrophenylhydrazine | Reversed-Phase LC | Significant shifts observed | Unacceptable differences (>15%) in quantification from biological matrices. | |

| Various Aldehydes | ¹⁵N-2,4-dinitrophenylhydrazine | Reversed-Phase LC | No significant shifts observed | Recommended over deuterium labeling to avoid chromatographic isotope effects. |

| Parameter | Deuterium-Labeled IS | ¹³C-Labeled IS | Key Considerations |

| Matrix Effect Compensation | Can be compromised by chromatographic shifts, leading to differential ion suppression/enhancement.[5] | Generally provides better compensation due to co-elution with the analyte. | The degree of matrix effect can vary significantly between different biological lots. |

| Extraction Recovery | Differences of up to 35% have been reported between the analyte and its deuterated internal standard (e.g., haloperidol). | Typically shows more consistent extraction recovery with the analyte. | The choice of extraction method can influence the degree of differential recovery. |

| Stability (H/D Exchange) | Susceptible to back-exchange at labile positions, potentially leading to inaccurate results.[2][6] | Not susceptible to exchange, providing greater stability. | Labeling at stable C-H bonds is critical for deuterated standards. |

Experimental Protocols

Protocol 1: General Workflow for Small Molecule Quantification in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of a small molecule drug in a biological matrix, such as plasma, using a deuterium-labeled internal standard.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the IS working solution (a known, fixed concentration).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable reverse-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize and select specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS for each sample, calibrator, and QC.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Workflow for Proteome-Wide Protein Turnover Analysis using D₂O Labeling

This protocol is adapted from studies using heavy water (D₂O) to measure protein synthesis and degradation rates across the proteome.

-

Cell Culture and D₂O Labeling:

-

Culture cells in standard growth medium.

-

To initiate labeling, replace the standard medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).

-

Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of deuterium into newly synthesized proteins.

-

-

Protein Extraction and Digestion:

-

Lyse the harvested cells and extract the total protein.

-

Quantify the protein concentration (e.g., using a BCA assay).

-

Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT).

-

Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

-

Peptide Desalting and LC-MS/MS Analysis:

-

Desalt the peptide samples using a solid-phase extraction (SPE) method (e.g., C18 StageTips).

-

Analyze the desalted peptides by high-resolution LC-MS/MS.

-

The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

-

-

-

Data Analysis:

-

Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins from the MS/MS spectra.

-

Determine the isotopic enrichment of deuterium in each peptide at each time point by analyzing the isotopic distribution in the MS1 spectra.

-

Calculate the fractional synthesis rate (k_syn) for each protein by fitting the deuterium incorporation data over time to an exponential rise model.

-

The protein degradation rate (k_deg) can be inferred from the synthesis rate at steady state.

-

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts related to the use of deuterium-labeled internal standards.

References

molecular weight and formula of Pyrazinamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide-d3 is the deuterated form of Pyrazinamide, a critical first-line antitubercular agent. As a stable isotope-labeled compound, Pyrazinamide-d3 serves as an invaluable tool in clinical and research settings, primarily as an internal standard for pharmacokinetic studies and therapeutic drug monitoring using mass spectrometry. Its use allows for precise and accurate quantification of Pyrazinamide in biological matrices, aiding in the optimization of tuberculosis treatment regimens. This guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental applications of Pyrazinamide-d3.

Molecular Profile

The fundamental properties of Pyrazinamide-d3 are summarized in the table below. These values are crucial for analytical method development and interpretation of experimental data.

| Property | Value | References |

| Chemical Name | Pyrazine-d3-2-carboxamide | [1] |

| Molecular Formula | C₅H₂D₃N₃O | [2] |

| Molecular Weight | Approximately 126.13 g/mol | [1] |

| CAS Number | 1432059-16-9 | [1] |

| Parent Drug | Pyrazinamide | [2] |

Mechanism of Action of Pyrazinamide

Pyrazinamide-d3 is chemically and biologically analogous to Pyrazinamide. Therefore, understanding the mechanism of action of the parent compound is essential. Pyrazinamide is a prodrug that requires activation within Mycobacterium tuberculosis.

The activation and proposed mechanisms of action are as follows:

-

Uptake and Activation : Pyrazinamide passively diffuses into Mycobacterium tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts Pyrazinamide into its active form, pyrazinoic acid (POA).[3]

-

Acidic Environment Accumulation : The acidic environment within tuberculous lesions is crucial for Pyrazinamide's efficacy. In this acidic milieu, pyrazinoic acid is protonated to form HPOA, which is less readily effluxed from the bacterial cell, leading to its accumulation.[3][4]

-

Disruption of Cellular Functions : The accumulation of pyrazinoic acid is thought to disrupt several vital cellular functions, although the precise target remains a subject of research. Proposed mechanisms include:

-

Inhibition of Fatty Acid Synthase I (FAS-I) : This enzyme is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][5]

-

Disruption of Membrane Potential and Energy Production : The accumulation of the acidic POA may disrupt the membrane potential and interfere with cellular energy production.[5][6]

-

Inhibition of Trans-translation : It has been suggested that POA may bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process essential for rescuing stalled ribosomes.[6]

-

Resistance to Pyrazinamide is often associated with mutations in the pncA gene, which prevent the conversion of the prodrug to its active form.[3][7]

Experimental Protocols: Use as an Internal Standard

Pyrazinamide-d3 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Pyrazinamide in biological samples such as plasma or cerebrospinal fluid.[8][9] A general workflow for such an experiment is outlined below.

Objective : To determine the concentration of Pyrazinamide in a patient's plasma sample.

Materials :

-

Plasma sample from a patient treated with Pyrazinamide.

-

Pyrazinamide-d3 (internal standard).

-

LC-MS/MS system.

-

Solid-phase extraction (SPE) or protein precipitation reagents.

-

Appropriate solvents and buffers.

Methodology :

-

Sample Preparation :

-

Chromatographic Separation :

-

The processed sample is injected into an HPLC system.

-

Pyrazinamide and Pyrazinamide-d3 are separated from other sample components on a suitable analytical column (e.g., a C8 or C18 reversed-phase column).[9]

-

-

Mass Spectrometric Detection :

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Pyrazinamide and Pyrazinamide-d3. For example:

-

-

Quantification :

-

The peak areas for both Pyrazinamide and Pyrazinamide-d3 are measured.

-

A calibration curve is generated using standards with known concentrations of Pyrazinamide and a constant concentration of Pyrazinamide-d3.

-

The ratio of the peak area of Pyrazinamide to the peak area of Pyrazinamide-d3 in the patient sample is used to determine the concentration of Pyrazinamide by interpolating from the calibration curve.

-

Conclusion

Pyrazinamide-d3 is an essential analytical tool for researchers and clinicians working on tuberculosis. Its use as an internal standard enables the reliable quantification of Pyrazinamide, contributing to a better understanding of its pharmacokinetics and the optimization of patient treatment. The information provided in this guide serves as a foundational resource for professionals in the field of drug development and infectious disease research.

References

- 1. Pyrazinamide-D3 | CAS No- 1432059-16-9 | Simson Pharma Limited [simsonpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous analysis of isoniazid and pyrazinamide in cerebrospinal fluid - SORA [openaccess.sgul.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrazinamide-d3 in Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) combination therapy, valued for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing treatment regimens and developing new anti-TB agents. Pyrazinamide-d3, a deuterated analog of PZA, serves as an indispensable tool in this research. This technical guide provides a comprehensive overview of Pyrazinamide-d3's role in TB research, focusing on its application in bioanalytical methods, and details experimental protocols for its use. While direct comparative pharmacokinetic data between PZA and its deuterated form is not publicly available due to its primary use as an internal standard, this guide will furnish detailed pharmacokinetic data for PZA, obtained through methods reliant on Pyrazinamide-d3.

Introduction to Pyrazinamide and the Role of Deuteration

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] POA is particularly effective in the acidic environment of caseous necrotic lesions where TB bacilli are often found in a non-replicating state. The precise mechanism of action of POA is still under investigation but is thought to involve the disruption of membrane transport and energy metabolism.[1][2]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in pharmaceutical research to alter the metabolic profile of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism (the kinetic isotope effect), potentially resulting in a longer half-life and altered pharmacokinetic profile. In the context of TB research, Pyrazinamide-d3 is almost exclusively utilized as an internal standard for the accurate quantification of PZA in biological matrices during pharmacokinetic studies.[3] Its identical chemical properties to PZA, but distinct mass, make it the ideal reference compound for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][5]

Quantitative Data: Pharmacokinetics of Pyrazinamide

The following tables summarize key pharmacokinetic parameters of Pyrazinamide in various preclinical and clinical settings. This data is typically generated using LC-MS/MS methods that employ Pyrazinamide-d3 as an internal standard to ensure accuracy and precision.

Table 1: Pharmacokinetic Parameters of Pyrazinamide in Animal Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Mice (BALB/c) | 150 | ~45 | ~1 | ~200 | ~2.5 | [6] |

| Guinea Pigs | 300 | ~50 | ~2 | ~350 | ~4 | [6] |

| Rats (Wistar) | 50 | 48.3 ± 5.2 | 1.0 | 258.4 ± 28.1 | 4.2 ± 0.5 | [7] |

Table 2: Pharmacokinetic Parameters of Pyrazinamide in Humans

| Population | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (mg·h/L) | Half-life (h) | Reference |

| Healthy Adult Volunteers | 20-25 | 30-50 | ~2 | 363 (target) | 9-10 | [8] |

| TB/HIV Co-infected Patients | 25 | 32.4 (median) | 2 (median) | 364 (median) | 9-10 | [9] |

| Pediatric Patients | 35.7 (mean) | 47.8 (median) | 2 (median) | 317 (median) | Not Reported | [4][10] |

Experimental Protocols

In Vivo Efficacy Study in a Murine Model of Tuberculosis

This protocol describes a typical experimental workflow to assess the efficacy of Pyrazinamide, where Pyrazinamide-d3 would be used in the subsequent bioanalysis of plasma samples.

Objective: To determine the bactericidal activity of Pyrazinamide in mice chronically infected with Mycobacterium tuberculosis.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv strain

-

Pyrazinamide

-

7H9 broth and 7H11 agar media

-

Aerosol infection chamber

-

Oral gavage needles

Procedure:

-

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.[11]

-

Treatment Initiation: Treatment is initiated 4 weeks post-infection.

-

Dosing: Pyrazinamide is administered orally via gavage, typically 5 days a week for 4-8 weeks. Doses can range from 37.5 to 300 mg/kg to evaluate dose-dependent effects.[6]

-

Sample Collection: At specified time points during and after treatment, groups of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial load (colony-forming units, CFU).

-

Pharmacokinetic Analysis: Blood samples are collected via cardiac puncture at various time points after the final dose to determine the plasma concentration of Pyrazinamide. These samples are processed to plasma and stored at -80°C until LC-MS/MS analysis, which will utilize Pyrazinamide-d3 as an internal standard.

Quantification of Pyrazinamide in Plasma using LC-MS/MS

This protocol outlines a standard method for the bioanalysis of Pyrazinamide in plasma samples.

Objective: To accurately quantify the concentration of Pyrazinamide in plasma samples.

Materials:

-

Plasma samples from in vivo studies

-

Pyrazinamide analytical standard

-

Pyrazinamide-d3 (internal standard)

-

Acetonitrile, Methanol, Formic Acid (LC-MS grade)

-

Water (ultrapure)

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of Pyrazinamide-d3 as the internal standard.[12]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific mass transitions (precursor ion → product ion) for Pyrazinamide and Pyrazinamide-d3. A common transition for Pyrazinamide is m/z 124 → 81.[3]

-

-

-

Quantification:

-

A calibration curve is generated by spiking known concentrations of Pyrazinamide into blank plasma and processing them in the same manner as the study samples.

-

The concentration of Pyrazinamide in the unknown samples is determined by calculating the ratio of the peak area of Pyrazinamide to the peak area of the Pyrazinamide-d3 internal standard and comparing this ratio to the calibration curve.

-

Visualizations

Metabolic Pathway of Pyrazinamide

Caption: Metabolic conversion of Pyrazinamide to its active and hydroxylated forms.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study of Pyrazinamide.

Conclusion

Pyrazinamide-d3 is a critical analytical tool that enables the robust and accurate quantification of Pyrazinamide in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalysis is fundamental to conducting reliable pharmacokinetic and pharmacodynamic studies of this essential anti-tuberculosis drug. While direct comparative studies on the pharmacokinetics of Pyrazinamide-d3 itself are not a focus of current research, its application underpins the generation of high-quality data for the parent compound, thereby facilitating a deeper understanding of Pyrazinamide's clinical efficacy and safety profile. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for incorporating Pyrazinamide-d3 into their TB drug development programs.

References

- 1. a-high-throughput-lc-ms-ms-method-for-simultaneous-determination-of-isoniazid-ethambutol-and-pyrazinamide-in-human-plasma - Ask this paper | Bohrium [bohrium.com]

- 2. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Isoniazid, Pyrazinamide, and Ethambutol in Newly Diagnosed Pulmonary TB Patients in Tanzania | PLOS One [journals.plos.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

Pyrazinamide-d3 supplier and purchasing information

This technical guide provides an in-depth overview of Pyrazinamide-d3, a deuterated analog of the frontline tuberculosis drug Pyrazinamide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, purchasing, and the biochemical pathways associated with its parent compound.

Supplier and Purchasing Information

Pyrazinamide-d3 is available from a variety of chemical suppliers. While pricing is often available upon request, the following table summarizes key quantitative data for Pyrazinamide-d3 from several listed suppliers to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| MedchemExpress | 1432059-16-9 | C5H2D3N3O | 126.13 | 99.84% (GC)[1] | 99.10%[1] | Inquire for details |

| Bolise | 1432059-16-9 | C5H2D3N3O | 126.13 | ≥95.0% (HPLC)[2] | Not specified | Inquire for details |

| Simson Pharma | 1432059-16-9 | C5H2N3OD3 | 126.13 | Not specified | Not specified | Inquire for details |

| Clearsynth | 1432059-16-9 | C5H2D3N3O | 126.13 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[3] |

| Santa Cruz Biotechnology | 1432059-16-9 | C5H2D3N3O | 126.11 | Not specified | Not specified | Inquire for details |

| LGC Standards | Not specified | C5H2D3N3O | 126.062 | Not specified | Not specified | 25 mg |

| Topbatt Chemical | 1432059-16-9 | C5H2D3N3O | 126.13 | Not specified | Not specified | Inquire for details |

| Pharmaffiliates | 1432059-16-9 | C5H2D3N3O | 126.13 | Not specified | Not specified | Inquire for details |

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires activation within the Mycobacterium tuberculosis cell to exert its bactericidal effects. The mechanism is multifaceted and particularly effective in the acidic environment of tuberculous lesions.[4][5]

The primary mechanism of action involves the following steps:

-

Uptake and Conversion: Pyrazinamide diffuses into M. tuberculosis.[6]

-

Enzymatic Activation: Inside the bacterium, the enzyme pyrazinamidase (PncA) converts Pyrazinamide to its active form, pyrazinoic acid (POA).[4][5][7]

-

Cellular Disruption: POA disrupts multiple cellular processes, leading to cell death. The proposed targets and effects include:

-

Inhibition of Fatty Acid Synthase I (FAS-I): POA inhibits FAS-I, an enzyme essential for the synthesis of fatty acids required for the mycobacterial cell wall.[4][5][6]

-

Disruption of Membrane Energetics: The accumulation of POA disrupts membrane potential and transport functions, interfering with energy production.[4][5]

-

Inhibition of Trans-translation: POA has been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a ribosome rescue mechanism.[6][7]

-

Cytosolic Acidification: In acidic environments, POA can be protonated, re-enter the cell, and accumulate, leading to a detrimental drop in intracellular pH.[4][8]

-

Experimental Protocols

Detailed experimental protocols for studies involving Pyrazinamide-d3 are highly specific to the research question and are typically found in the materials and methods section of peer-reviewed scientific publications. However, a generalized workflow for a pharmacokinetic study using Pyrazinamide-d3 is outlined below. The use of a deuterated standard like Pyrazinamide-d3 is common in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of the drug.[2]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. bkherb.com [bkherb.com]

- 3. clearsynth.com [clearsynth.com]

- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

Methodological & Application

Application Note and Protocol for the Quantitative Analysis of Pyrazinamide in Human Plasma using Pyrazinamide-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinamide is a crucial first-line antitubercular drug. Therapeutic drug monitoring of Pyrazinamide is essential to optimize treatment efficacy and minimize toxicity. This application note provides a detailed protocol for the quantitative analysis of Pyrazinamide in human plasma using a stable isotope-labeled internal standard, Pyrazinamide-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and suitable for pharmacokinetic studies.

Principle

The method involves the extraction of Pyrazinamide and the internal standard (IS), Pyrazinamide-d3, from human plasma, followed by chromatographic separation and detection using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Two primary methods for sample preparation are detailed below: Protein Precipitation (a simple and rapid method) and Solid-Phase Extraction (which provides a cleaner extract).

This method is rapid and requires a small sample volume, making it suitable for high-throughput analysis.[1][2]

Materials:

-

Human plasma with potassium EDTA as an anticoagulant

-

Pyrazinamide and Pyrazinamide-d3 reference standards

-

Methanol (HPLC grade)

-

0.1% Formic acid in water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Pyrazinamide and Pyrazinamide-d3 in methanol.

-

Prepare working standard solutions for calibration curve and quality control (QC) samples by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v).

-

Prepare a working solution of the internal standard (Pyrazinamide-d3) in the same diluent.

-

-

Sample Spiking:

-

For calibration standards and QC samples, spike 5 µL of the respective working standard solutions into 95 µL of blank human plasma.

-

-

Precipitation:

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard, Pyrazinamide-d3.

-

Vortex the mixture vigorously for 2 minutes.

-

-

Centrifugation:

-

Sample Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

-

SPE provides a cleaner sample extract by removing more interfering matrix components.

Materials:

-

Human plasma with potassium EDTA as an anticoagulant

-

Pyrazinamide and Pyrazinamide-d3 reference standards

-

Methanol (HPLC grade)

-

0.1% Formic acid in water

-

SPE cartridges (e.g., Mixed-mode Cation Exchange)

-

SPE vacuum manifold

-

Vortex mixer

-

Centrifuge

Protocol:

-

Preparation of Stock and Working Solutions: As described in section 3.1.1.

-

Sample Pre-treatment:

-

To 200 µL of plasma sample, add 50 µL of the internal standard working solution.

-

Add 400 µL of 0.1% formic acid and vortex for 10 seconds.[5]

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[5]

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2 x 0.5 mL of ultrapure water to remove unbound substances.[5]

-

-

Elution:

-

Elute Pyrazinamide and the internal standard with 0.4 mL of the mobile phase.[5]

-

-

Injection:

-

Inject an aliquot of the eluate into the LC-MS/MS system.

-

LC-MS/MS Method

The following are typical parameters that can be optimized for specific instrumentation.

| Parameter | Condition 1 | Condition 2 |

| Column | Hypurity C8 (100 x 4.6 mm, 5 µm)[6] | Inertsil ODS3 C18 (150 x 4.6 mm, 5 µm)[7] |

| Mobile Phase A | 10 mM Ammonium Acetate in water[6] | 0.03% Triethylamine in water[7] |

| Mobile Phase B | Organic mixture (e.g., Acetonitrile)[6] | Methanol[7] |

| Gradient/Isocratic | Isocratic: 50:50 (A:B)[6] | Isocratic: 15:85 (A:B)[7] |

| Flow Rate | 1.0 mL/min[6] | 0.5 mL/min[7] |

| Column Temperature | 30 °C[6] | Ambient |

| Injection Volume | 10 µL[5] | 10 µL |

| Run Time | 3 minutes[6] | 6 minutes[7] |

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][8] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pyrazinamide) | m/z 124.2 -> 81.0[6], m/z 124.1 -> 79.16[5], m/z 124.1 -> 81.0[9] |

| MRM Transition (Pyrazinamide-d3) | m/z 127.2 -> 84.0[6] |

| Ion Spray Voltage | 5000 V[5] |

| Source Temperature | 550 °C[8] |

| Collision Gas | Nitrogen |

Data Presentation: Quantitative Summary

The following tables summarize the performance characteristics of the described methods.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |

| Pyrazinamide | 0.5 - 100[6] | 0.5 | > 0.99 |

| Pyrazinamide | 0.935 - 60.408[5] | 0.935 | > 0.99 |

| Pyrazinamide | 1 - 65[8] | 1 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LQC | < 15 | < 15 | 85 - 115 | 85 - 115 |

| MQC | < 15 | < 15 | 85 - 115 | 85 - 115 |

| HQC | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Acceptance criteria as per general bioanalytical method validation guidelines. |

Table 3: Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| Pyrazinamide | Solid-Phase Extraction | > 61[5] |

| Pyrazinamide | Solid-Phase Extraction | > 85[6] |

| Pyrazinamide | Protein Precipitation | ≥ 85[7] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Pyrazinamide in human plasma.

Caption: Workflow for Pyrazinamide analysis in plasma.

References

- 1. frontiersin.org [frontiersin.org]

- 2. A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

Application Notes and Protocols for Pyrazinamide-d3 Sample Preparation in Urine

This document provides detailed application notes and protocols for the preparation of urine samples for the quantitative analysis of Pyrazinamide-d3, an isotopically labeled internal standard for Pyrazinamide. These protocols are intended for researchers, scientists, and drug development professionals working on pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

Pyrazinamide is a crucial first-line antituberculosis drug. The use of a stable isotope-labeled internal standard, such as Pyrazinamide-d3, is essential for accurate quantification of pyrazinamide in biological matrices like urine by compensating for matrix effects and variability in sample processing. The choice of sample preparation technique is critical to ensure high recovery, minimize interference, and achieve the required sensitivity and reproducibility, particularly for analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines three common and effective sample preparation techniques for Pyrazinamide-d3 in human urine:

-

Direct Dilution ("Dilute-and-Shoot") : A simple and rapid method suitable for high-throughput analysis.

-

Protein Precipitation (PPT) : A straightforward technique to remove proteins and other macromolecules.

-

Solid-Phase Extraction (SPE) : A more selective method for sample cleanup and concentration, leading to cleaner extracts and potentially lower limits of quantification.

Data Presentation

The following table summarizes the quantitative data for a validated UPLC-MS/MS method for the analysis of pyrazinamide in urine, which can be considered indicative for methods employing Pyrazinamide-d3 as an internal standard.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [1] |

| Intraday Precision (%RSD) | 3.9–13.3% | [1] |

| Interday Precision (%RSD) | 1.4–14.3% | [1] |

| Intraday Accuracy | 87.7–108.6% | [1] |

| Interday Accuracy | 90.0–114.0% | [1] |

Experimental Protocols

Protocol 1: Direct Dilution ("Dilute-and-Shoot")

This method is the simplest and fastest, involving the dilution of the urine sample with a suitable solvent before direct injection into the analytical instrument. It is particularly well-suited for LC-MS/MS analysis where the high selectivity of the detector can tolerate less clean samples.

Materials:

-

Human urine sample

-

Pyrazinamide-d3 internal standard (IS) working solution

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Allow frozen urine samples to thaw completely at room temperature.

-

Vortex the urine sample for 10-15 seconds to ensure homogeneity.

-

Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, add 100 µL of the urine supernatant.

-

Add 10 µL of the Pyrazinamide-d3 internal standard working solution.

-

Add 890 µL of a dilution solvent (e.g., 50:50 methanol:water, v/v) to bring the total volume to 1 mL.

-

Vortex the mixture for 30 seconds.

-

Transfer the diluted sample to an autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This protocol uses a solvent to precipitate proteins from the urine sample, which are then removed by centrifugation. This results in a cleaner sample compared to direct dilution.

Materials:

-

Human urine sample

-

Pyrazinamide-d3 internal standard (IS) working solution

-

Acetonitrile (HPLC or LC-MS grade), ice-cold

-

Vortex mixer

-

Centrifuge (refrigerated, if possible)

-

Autosampler vials

Procedure:

-

Allow frozen urine samples to thaw completely at room temperature.

-

Vortex the urine sample for 10-15 seconds.

-

In a microcentrifuge tube, add 200 µL of the urine sample.

-

Add 20 µL of the Pyrazinamide-d3 internal standard working solution.

-

Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[2]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial.

-

The sample is now ready for injection. If the concentration of the analyte is expected to be high, an evaporation and reconstitution step in the mobile phase may be added.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte of interest while interferences are washed away. This technique can also be used to concentrate the sample, thereby increasing sensitivity.

Materials:

-

Human urine sample

-

Pyrazinamide-d3 internal standard (IS) working solution

-

Mixed-mode cation exchange SPE cartridge

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

SPE vacuum manifold

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Thaw and vortex the urine sample.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take 500 µL of the urine supernatant and add 500 µL of 2% formic acid in water.

-

Add 25 µL of the Pyrazinamide-d3 internal standard working solution and vortex.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 1 mL of methanol.

-

Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

Dry the cartridge under high vacuum for 5-10 minutes.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Collect the eluate.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Visualizations

Caption: Workflow for Direct Dilution sample preparation.

Caption: Workflow for Protein Precipitation.

Caption: Workflow for Solid-Phase Extraction.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Pyrazinamide Using a Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line antituberculosis therapy, exhibiting potent sterilizing activity against Mycobacterium tuberculosis, particularly in the acidic environment of macrophages.[1][2][3] Therapeutic drug monitoring (TDM) of PZA is crucial for optimizing treatment efficacy, minimizing toxicity, and preventing the emergence of drug resistance.[1][4][5] Variability in patient pharmacokinetics underscores the need for individualized dosing, which can be guided by accurate measurement of plasma drug concentrations.[1]

This document provides a detailed protocol for the quantitative analysis of pyrazinamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a labeled internal standard, such as Pyrazinamide-d3 or Isoniazid-d4, is the gold standard for correcting matrix effects and improving analytical accuracy and precision.[1][4][5]

Principle of the Method

This method involves the extraction of pyrazinamide and the labeled internal standard from human plasma via protein precipitation. The prepared samples are then injected into an LC-MS/MS system for separation and quantification. The concentration of pyrazinamide in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank plasma matrix.

Experimental Workflow

Caption: High-level workflow for pyrazinamide TDM.

Materials and Reagents

| Item | Supplier/Grade |

| Pyrazinamide Reference Standard | USP or equivalent |

| Pyrazinamide-d3 or Isoniazid-d4 (Labeled IS) | Certified Reference Material |

| Methanol | HPLC or LC-MS grade |

| Acetonitrile | HPLC or LC-MS grade |

| Formic Acid | LC-MS grade |

| Ammonium Formate | LC-MS grade |

| Ultrapure Water | Type I, 18.2 MΩ·cm |

| Blank Human Plasma (with Anticoagulant) | Sourced ethically |

Equipment

| Equipment | Specification |

| Liquid Chromatography System | UPLC/HPLC system |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm) |

| Centrifuge | Capable of >10,000 x g |

| Vortex Mixer | Standard laboratory model |

| Pipettes | Calibrated precision pipettes |

| Autosampler Vials | Glass or polypropylene |

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

-

Pyrazinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve the pyrazinamide reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the labeled internal standard in methanol.

-

Working Solutions: Prepare a series of pyrazinamide working solutions by serially diluting the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.[4] A separate stock solution should be used for QC sample preparation to ensure accuracy.

-

Internal Standard Working Solution: Dilute the internal standard stock solution with the appropriate solvent (e.g., methanol/acetonitrile) to the desired concentration for spiking into samples.

Preparation of Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the pyrazinamide working solutions to achieve a series of calibration standards. A typical calibration curve range for pyrazinamide is 1.0 to 65 µg/mL.[4]

-

Similarly, prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 25, and 55 µg/mL).[4]

Table 1: Example Calibration and QC Sample Concentrations

| Sample Type | Concentration (µg/mL) |

| Calibration Standard 1 | 1.0 |

| Calibration Standard 2 | 2.5 |

| Calibration Standard 3 | 10.0 |

| Calibration Standard 4 | 20.0 |

| Calibration Standard 5 | 35.0 |

| Calibration Standard 6 | 50.0 |

| Calibration Standard 7 | 65.0 |

| QC Low (LQC) | 3.0 |

| QC Medium (MQC) | 25.0 |

| QC High (HQC) | 55.0 |

Sample Preparation (Protein Precipitation)

References

- 1. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PMC [pmc.ncbi.nlm.nih.gov]

Solid Phase Extraction Protocol for Enhanced Analysis of Pyrazinamide and its Deuterated Analog

For Immediate Release: A robust and reliable solid phase extraction (SPE) method has been developed for the simultaneous quantification of the first-line anti-tuberculosis drug Pyrazinamide and its deuterated internal standard, Pyrazinamide-d3, in biological matrices. This application note provides a detailed protocol suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

This method utilizes mixed-mode cation exchange or polymeric reversed-phase SPE cartridges to achieve high recovery and clean extracts, ensuring accurate and precise results when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the SPE method for Pyrazinamide and Pyrazinamide-d3, as established in various studies.

Table 1: Method Performance Characteristics

| Parameter | Pyrazinamide | Pyrazinamide-d3 (Internal Standard) | Reference |

| Recovery | >85% | Not explicitly stated, but used for normalization | [1] |

| Linearity Range | 0.05–100 µg/mL (depending on the specific assay) | N/A | [1][2] |

| Correlation Coefficient (r²) | >0.99 | N/A | [1][3] |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL to 5 µg/mL (depending on the specific assay) | N/A | [2][4] |

Table 2: LC-MS/MS Parameters

| Analyte | Ion Transition (m/z) | Reference |

| Pyrazinamide | 124.2 → 81 | [1] |

| Pyrazinamide-d3 | 127.2 → 84 | [1] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid phase extraction workflow for Pyrazinamide and its internal standard.

Caption: Solid Phase Extraction Workflow for Pyrazinamide Analysis.

Detailed Experimental Protocol

This protocol is a composite based on methods described for the extraction of Pyrazinamide from biological fluids.[1][5] It is recommended to optimize the volumes and concentrations for your specific application. Two alternative sorbents are presented: mixed-mode cation exchange (e.g., Hi-purity MCX) and polymeric reversed-phase (e.g., Strata-X).

Materials and Reagents:

-

SPE Cartridges:

-

Option A: Mixed-Mode Cation Exchange (MCX) cartridges

-

Option B: Polymeric Reversed-Phase (e.g., Strata-X) cartridges[5]

-

-

Pyrazinamide and Pyrazinamide-d3 standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid

-

Ammonium hydroxide

-

Biological matrix (e.g., human plasma, cerebrospinal fluid)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Preparation: a. Thaw biological samples (e.g., 150 µL of plasma) to room temperature.[1] b. Add an appropriate amount of Pyrazinamide-d3 internal standard solution. c. Vortex mix for 30 seconds. d. For MCX, acidify the sample by adding a small volume of an acidic solution (e.g., 2% formic acid in water) to ensure the analyte is charged.

-

SPE Cartridge Conditioning: a. Place the SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol. c. Follow with 1 mL of water. Do not allow the sorbent to dry.

-

SPE Cartridge Equilibration: a. Equilibrate the cartridges by passing 1 mL of an appropriate buffer (e.g., for MCX, a low pH buffer like 2% formic acid in water).

-

Sample Loading: a. Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. b. Apply a gentle vacuum to slowly draw the sample through the sorbent at a consistent flow rate (e.g., 0.5 mL/min).

-

Washing: a. For MCX: i. Wash with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove polar interferences. ii. Wash with 1 mL of methanol to remove non-polar interferences. b. For Polymeric Reversed-Phase (Strata-X): i. Wash with a solution that will remove interferences but retain the analytes. This may require optimization, but a common approach is to use a water/organic solvent mixture (e.g., 5% methanol in water).

-

Elution: a. For MCX: Elute the analytes with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on the analyte, releasing it from the sorbent. b. For Polymeric Reversed-Phase (Strata-X): Elute with a strong organic solvent in which the analytes are soluble, such as acetonitrile or methanol.[5]

-

Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. b. Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis. c. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Analytical Method:

The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatographic separation can be achieved using a C8 or C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate).[1] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific ion transitions for Pyrazinamide and Pyrazinamide-d3.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous analysis of isoniazid and pyrazinamide in cerebrospinal fluid - SORA [openaccess.sgul.ac.uk]

Application Note: High-Throughput Chromatographic Separation and Quantification of Pyrazinamide and Pyrazinamide-d3 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of the anti-tuberculosis drug Pyrazinamide and its deuterated internal standard, Pyrazinamide-d3. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in various biological matrices, offering excellent specificity, accuracy, and precision. This protocol is intended to guide researchers in therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Pyrazinamide.

Introduction